5H-Benz[g]indolo[2,3-b]quinoxaline
Overview
Description
5H-Benz[g]indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields such as material science, medicinal chemistry, and optoelectronics. This compound features a fused ring system combining indole and quinoxaline moieties, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benz[g]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation conditions . Additionally, cerium (IV) oxide nanoparticles have been employed in aqueous medium to achieve high yields .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer the advantage of producing large quantities of the compound with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5H-Benz[g]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the electron-rich indole unit and the electron-deficient quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce indole derivatives .
Scientific Research Applications
5H-Benz[g]indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Benz[g]indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar fused ring system but lacks the benzene ring present in 5H-Benz[g]indolo[2,3-b]quinoxaline.
5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline: A derivative with a methyl group substitution, exhibiting different photophysical and electrochemical properties.
6H-indolo[2,3-b]quinoxaline: Another related compound with variations in the fused ring system.
Uniqueness
This compound stands out due to its unique combination of indole and quinoxaline moieties, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-10-16-15(9-11(12)5-1)19-17-13-7-3-4-8-14(13)20-18(17)21-16/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQJHWPLZIMPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5NC4=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418812 | |
Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249-06-9 | |
Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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